disodium;oxalate

Description

Titrimetric Standardization Methodologies Utilizing Disodium Oxalate

Disodium oxalate is universally recognized as a primary standard for redox titrations, particularly in standardizing potassium permanganate (KMnO₄) solutions. Its anhydrous form, when thoroughly dried at 200–250°C, achieves a purity exceeding 99.95%, making it ideal for precise volumetric analysis. The redox reaction between disodium oxalate and permanganate in acidic media forms the basis of this standardization:

$$

5 \, \text{Na}2\text{C}2\text{O}4 + 2 \, \text{KMnO}4 + 8 \, \text{H}2\text{SO}4 \rightarrow \text{K}2\text{SO}4 + 5 \, \text{Na}2\text{SO}4 + 2 \, \text{MnSO}4 + 10 \, \text{CO}2 + 8 \, \text{H}_2\text{O}

$$

This reaction requires temperatures above 60°C to accelerate kinetics, as manganese(II) ions (Mn²⁺) generated in situ catalyze the reduction of MnO₄⁻. The endpoint, marked by a persistent pale pink color, corresponds to the complete oxidation of oxalate to carbon dioxide.

Table 1: Comparison of Primary Standards for Redox Titrations

| Compound | Application | Purity (%) | Stability | Temperature Sensitivity |

|---|---|---|---|---|

| Disodium Oxalate | KMnO₄ standardization | 99.95 | High | Requires >60°C |

| Sodium Carbonate | Acid-base titrations | 99.90 | Moderate | None |

| Potassium Dichromate | Fe²⁺ determination | 99.98 | High | None |

The preparation of disodium oxalate involves neutralizing oxalic acid with sodium hydroxide in a 1:2 molar ratio, followed by crystallization and drying. This process yields a non-hygroscopic solid, ensuring minimal mass variability during weighing—a critical attribute for primary standards.

Chelation Mechanisms in Metal Ion Precipitation and Separation

Disodium oxalate’s ability to form stable metal-oxalate complexes underpins its utility in selective precipitation and hydrometallurgical processes. The oxalate anion (C₂O₄²⁻) acts as a bidentate ligand, coordinating with metal ions through two oxygen atoms, forming complexes with varying solubility based on metal oxidation states and ionic radii. For instance, lithium oxalate remains soluble in aqueous solutions, whereas transition metals like nickel and cobalt precipitate as insoluble oxalates.

Table 2: Solubility of Metal Oxalates in Aqueous Media

| Metal Ion | Solubility (g/100 mL, 25°C) | Complex Stability Constant (log K) |

|---|---|---|

| Li⁺ | 3.2 | 1.5 |

| Mg²⁺ | 0.008 | 3.6 |

| Fe³⁺ | 0.001 | 9.2 |

| Co²⁺ | 0.004 | 4.8 |

In spent lithium-ion battery recycling, disodium oxalate selectively leaches lithium while precipitating cobalt and nickel, enabling efficient metal recovery. Similarly, electroless plating waste treatment employs oxalate to recover copper and EDTA simultaneously:

$$

\text{CuEDTA}^{2-} + \text{H}2\text{C}2\text{O}4 + 2 \, \text{H}^+ \rightarrow \text{CuC}2\text{O}4 \downarrow + \text{H}4\text{EDTA} \downarrow

$$

The precipitates are subsequently redissolved in sodium hydroxide, regenerating reusable CuEDTA²⁻ and Na₂C₂O₄. This dual functionality minimizes waste and enhances process sustainability.

Redox Behavior in Permanganate-Based Quantitative Analysis

The redox activity of disodium oxalate arises from the oxalate ion’s capacity to donate electrons, reducing Mn(VII) in permanganate to Mn(II). This reaction’s stoichiometric predictability ensures high accuracy in determining oxidizing agent concentrations. The standard electrode potential for the oxalate-permanganate system is +1.51 V, favoring spontaneous reaction under acidic conditions.

Key experimental considerations include:

- Acid Concentration : Sulfuric acid (1–2 M) provides protons for the reaction and prevents MnO₂ precipitation.

- Temperature Control : Maintaining 70–80°C accelerates reaction rates without inducing oxalate decomposition.

- Catalyst Role : Mn²⁺ autocatalyzes the reaction, necessitating an initial slow titration to establish sufficient catalyst concentration.

Figure 1: Titration Curve for KMnO₄ vs. Disodium Oxalate

(Hypothetical depiction: Sharp potential rise at equivalence point, 25 mL titrant volume)

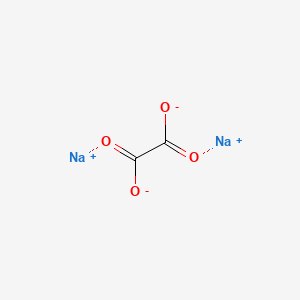

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2Na2O4 |

|---|---|

Molecular Weight |

134.00 g/mol |

IUPAC Name |

disodium;oxalate |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |

InChI Key |

ZNCPFRVNHGOPAG-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Disodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C . Another method involves decomposing sodium formate by heating it at temperatures exceeding 360°C .

Chemical Reactions Analysis

Disodium oxalate undergoes several types of chemical reactions:

- Decomposition: When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide .

Na2C2O4→Na2CO3+CO

Reaction with Vanadium Pentoxide: When heated between 200 and 525°C with vanadium pentoxide in a 1:2 molar ratio, it forms sodium vanadium oxibronze and releases carbon dioxide .x Na2C2O4+2V2O5→2NaxV2O5+2x CO2

Scientific Research Applications

Analytical Chemistry

Disodium oxalate is widely used as a primary standard in titrations, particularly for the standardization of potassium permanganate solutions. Its ability to act as a reducing agent makes it valuable in redox titrations.

- Solubility Characteristics : The solubility of disodium oxalate in water is temperature-dependent, which is critical for accurate analytical measurements. A recent study found that its solubility increases linearly with temperature, with a mean solubility of approximately 0.274 mol/kg at 298.15 K .

| Temperature (K) | Solubility (mol/kg) |

|---|---|

| 273.15 | 0.259 - 0.289 |

| 298.15 | 0.274 |

| 323.15 | 0.317 - 0.355 |

Environmental Applications

Disodium oxalate has been investigated for its role in environmental remediation processes, particularly in the treatment of wastewater containing heavy metals.

- Heavy Metal Removal : Research indicates that disodium oxalate can effectively chelate heavy metals, facilitating their removal from contaminated water sources . This property is leveraged in developing sustainable methods for treating industrial effluents.

Material Engineering

In the field of construction and material science, disodium oxalate is utilized to enhance the properties of building materials.

- Activation of Slag : A study demonstrated that disodium oxalate can activate basic oxygen furnace slag, improving early hydration kinetics and microstructure development in cement composites . This application not only enhances the mechanical properties of concrete but also contributes to sustainable building practices by recycling industrial by-products.

Food Science

Disodium oxalate is also relevant in food science, particularly in the context of analyzing oxalates in food products.

- Analytical Methods : New sensor materials have been developed for the solid-phase spectrophotometric determination of food oxalates, which utilize disodium oxalate's interaction with certain metal ions to produce measurable signals . This method aids in assessing the nutritional content and safety of various food items.

Case Study 1: Wastewater Treatment

A study conducted on the use of disodium oxalate for removing lead from industrial wastewater showed a significant reduction in lead concentrations when treated with disodium oxalate solutions. The effectiveness was attributed to its chelation properties, which allowed for efficient metal ion binding and precipitation.

Case Study 2: Construction Materials

In a comparative analysis of concrete samples with and without disodium oxalate treatment, results indicated that treated samples exhibited improved compressive strength and durability over time. The activation process facilitated better bonding within the cement matrix.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Industrial Implications

Table 1: Comparative Physical Properties

Q & A

Q. What are the critical physicochemical properties of disodium oxalate for laboratory handling and solution preparation?

Disodium oxalate (Na₂C₂O₄) is a white, odorless crystalline solid with a density of 2.34 g/cm³ and a melting point of 260°C (decomposes at 290°C). Its solubility in water increases with temperature: 2.69 g/100 mL (0°C), 3.7 g/100 mL (20°C), and 6.25 g/100 mL (100°C). It is stable under dry conditions but reacts with strong oxidizers and moisture . For solution preparation, pre-dry the compound at 110°C to remove hydration water and use deionized water to avoid precipitation.

Q. How is disodium oxalate employed as a primary standard in redox titrations?

Disodium oxalate is widely used to standardize potassium permanganate (KMnO₄) solutions due to its high purity and stability. The methodological steps include:

-

Dissolving a precisely weighed sample in sulfuric acid (1 M) to maintain acidic conditions.

-

Titrating with KMnO₄ at 60–70°C to accelerate the reaction:

-

Using a faint pink endpoint for detection. Calibrate titrant concentration based on stoichiometry .

Q. What safety protocols are essential when handling disodium oxalate in experiments?

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. In case of ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. What mechanisms explain disodium oxalate’s role in activating Ca-bearing phases in industrial slags?

Disodium oxalate chelates Ca²⁺ ions from phases like brownmillerite (Ca₂(Fe,Al)₂O₅) and wüstite (FeO) in Basic Oxygen Furnace (BOF) slag, enhancing dissolution. This chelation increases Ca²⁺ availability in solution, promoting hydration reactions that form hydrogarnet (Ca₃Al₂(SiO₄)₃−ₓ(OH)₄ₓ) and densify the microstructure. Higher oxalate dosages (e.g., 3 wt%) delay initial setting due to prolonged Ca²⁺ release but improve 7-day compressive strength by 15–20% .

Q. How does disodium oxalate concentration influence the microstructure and compressive strength of cementitious materials?

Experimental designs should include:

- Dosage Variation: Test 1%, 2%, and 3% Na₂C₂O₄ (by slag weight).

- Analytical Techniques:

- XRD/QXRD: Quantify phase evolution (e.g., hydrogarnet formation).

- SEM-EDS: Map pore distribution and Ca-Oxalate crystallization.

- Compressive Strength: Measure at 1, 7, and 28 days. Results show that 3% oxalate reduces porosity by 12% via pore-filling effects but delays setting by 2–3 hours due to retarded Ca²⁺ release .

Q. What are the implications of disodium oxalate’s decomposition products on MOF synthesis?

In aqueous solutions, disodium oxalate decomposes sequentially to croconate (C₅O₅²⁻) and oxalate (C₂O₄²⁻) over weeks. For MOF synthesis (e.g., Cd(ox)(H₂O)₂·H₂O), this decomposition can alter ligand availability, favoring 3D frameworks over 1D/2D structures. To control this:

- Use fresh Na₂C₂O₄ solutions (<24 hours old).

- Monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm for intermediate croconate) .

Notes for Experimental Design

- Contradiction Analysis: While higher oxalate dosages improve strength, they delay setting. Optimize by combining with accelerators (e.g., alkali sulfates) .

- Microstructural Analysis: Pair SEM with mercury intrusion porosimetry (MIP) to quantify pore-size distribution changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.